molecular formula C3H4F2O3 B1197383 2-(Difluoromethoxy)acetic acid CAS No. 29101-99-3

2-(Difluoromethoxy)acetic acid

Cat. No.: B1197383
CAS No.: 29101-99-3
M. Wt: 126.06 g/mol
InChI Key: DFUYDBNOCSKWJZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)acetic acid is an organic compound with the molecular formula C3H4F2O3 It is characterized by the presence of a difluoromethoxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)acetic acid typically involves the introduction of a difluoromethoxy group into an acetic acid derivative. One common method involves the reaction of difluoromethyl ether with a suitable acetic acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Difluoromethoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

    2-(Trifluoromethoxy)acetic acid: Similar in structure but with an additional fluorine atom, leading to different chemical properties and reactivity.

    2-(Methoxy)acetic acid: Lacks the fluorine atoms, resulting in different reactivity and applications.

    2-(Chloromethoxy)acetic acid:

Uniqueness: 2-(Difluoromethoxy)acetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it valuable in specific applications where these properties are advantageous.

Biological Activity

2-(Difluoromethoxy)acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anti-cancer, and neuroprotective applications. This compound features a difluoromethoxy group, which is known to enhance interactions with biological targets, thereby influencing its pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C3H4F2O3C_3H_4F_2O_3. Its structure includes a difluoromethoxy group attached to an acetic acid moiety, contributing to its unique chemical reactivity and biological properties. The presence of fluorine atoms can significantly influence the lipophilicity and binding affinity of the compound to various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available difluoromethylated precursors.
  • Reagents : Common reagents include copper complexes or other catalysts that facilitate the introduction of the difluoromethoxy group.
  • Reaction Conditions : Optimized conditions such as temperature and solvent choice are crucial for achieving high yields.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to modulate cytokine production and inhibit pathways involved in inflammation. For example, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models.

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell proliferation and survival. Notably, compounds with similar difluoromethoxy groups have been linked to enhanced cytotoxic activity against various cancer cell lines.

Neuroprotective Effects

In addition to its anti-inflammatory and anti-cancer activities, this compound has shown promise as a neuroprotective agent . Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in several cancer cell lines, indicating its potential as an anti-cancer agent.
    • Another investigation revealed that the compound effectively reduced inflammatory markers in macrophage cultures stimulated with lipopolysaccharides (LPS).
  • Animal Models :
    • In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory cell infiltration compared to control groups.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethoxy group enhances the compound's ability to interact with specific protein targets involved in inflammation and cancer progression. This interaction may involve:

  • Hydrogen Bonding : The presence of fluorine can alter the hydrogen-bonding capabilities of the molecule, enhancing its binding affinity to target proteins.
  • Lipophilicity Modulation : The unique lipophilic properties conferred by the difluoromethoxy group may facilitate better membrane permeability and cellular uptake.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular FormulaC3H4F2O3C_3H_4F_2O_3Varies
Anti-Inflammatory ActivitySignificantModerate
Anti-Cancer ActivityPromisingVaries
Neuroprotective ActivityObservedLimited
LipophilicityEnhancedVaries

Properties

IUPAC Name

2-(difluoromethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O3/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUYDBNOCSKWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183355
Record name Difluoromethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29101-99-3, 1089695-61-3
Record name Difluoromethoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029101993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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